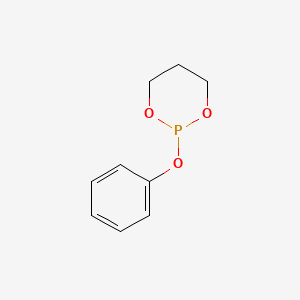
2-Phenoxy-1,3,2-dioxaphosphinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1,3,2-dioxaphosphinane is a cyclic organophosphorus compound with the molecular formula C₈H₉O₃P It is known for its unique structure, which includes a phosphorus atom bonded to two oxygen atoms and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenoxy-1,3,2-dioxaphosphinane can be synthesized through the reaction of phenol with phosphorus trichloride (PCl₃) and a diol, such as 1,3-propanediol. The reaction typically involves heating the reactants in the presence of a base, such as pyridine, to facilitate the formation of the cyclic structure. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxy-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: It can participate in nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids to form phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Hydrolysis: Aqueous acids or bases can facilitate hydrolysis.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphinanes.
Hydrolysis: Phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenoxy-1,3,2-dioxaphosphinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Phenoxy-1,3,2-dioxaphosphinane involves its ability to interact with various molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenoxy-1,3,2-dioxaphosphorinane: A closely related compound with similar reactivity.
2-t-Butylamino-4-methyl-1,3,2-dioxaphosphinane: Another cyclic organophosphorus compound with different substituents.
Uniqueness
2-Phenoxy-1,3,2-dioxaphosphinane is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to other cyclic organophosphorus compounds. Its ability to undergo a variety of chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
1078-57-5 |
|---|---|
Molekularformel |
C9H11O3P |
Molekulargewicht |
198.16 g/mol |
IUPAC-Name |
2-phenoxy-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C9H11O3P/c1-2-5-9(6-3-1)12-13-10-7-4-8-11-13/h1-3,5-6H,4,7-8H2 |
InChI-Schlüssel |
PAHSFPBHXSPPRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(OC1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



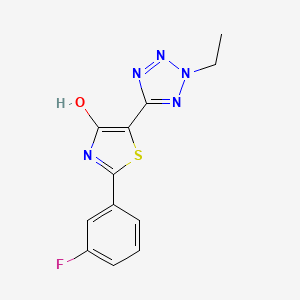

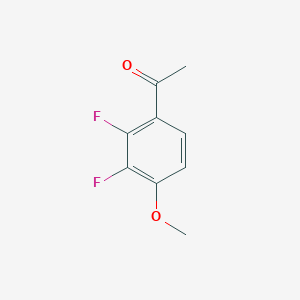
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
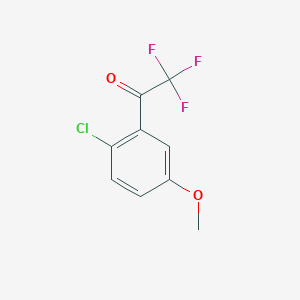
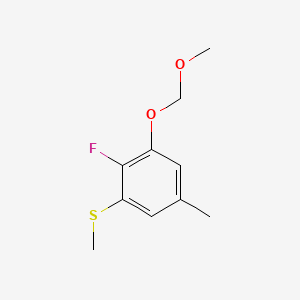

![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)
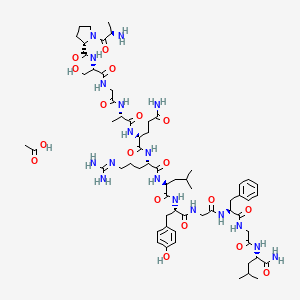


![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
